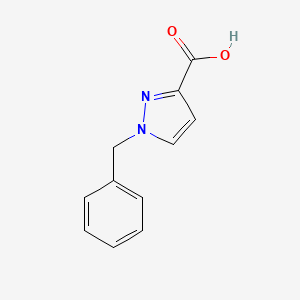
1-苄基-1H-吡唑-3-羧酸
描述
1-Benzyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H10N2O2 . It is a derivative of pyrazole, a class of compounds that are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
A number of 1-benzyl-1H-pyrazole derivatives were synthesized and structure-activity relationship (SAR) analysis led to the discovery of a potent compound . The synthesis of these derivatives often involves the use of 3(5)-aminopyrazoles as precursors .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry. They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles are involved .Physical And Chemical Properties Analysis
The molecular weight of 1-benzyl-1H-pyrazole-3-carboxylic acid is 202.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also exhibits rotatable bond count of 3 .科学研究应用
功能化反应: 1H-吡唑-3-羧酸可以通过功能化反应有效地转化为各种衍生物。例如,它已经转化为 1H-吡唑-3-羧酰胺和 -3-羧酸盐衍生物,产率良好,展示了其在化学合成中的多功能性 (Yıldırım et al., 2005).
环状草酰化合物反应: 研究表明,当 1H-吡唑-3-羧酸与环状草酰化合物反应时,可以合成新的化学实体。此特性对于开发具有特定化学特征的新材料非常重要 (Şener et al., 2002).
合成新衍生物: 研究重点在于合成 1H-吡唑-3-羧酸的新衍生物,这些衍生物在包括药理学和材料科学在内的各个领域具有潜在应用。使用各种光谱方法对这些衍生物进行表征,确认了它们独特的化学结构 (Kasımoğulları et al., 2010).
抗菌活性: 已经评估了 1H-吡唑-3-羧酸的一些衍生物的抗菌活性。研究结果表明,这些化合物对革兰氏阳性和革兰氏阴性细菌都具有很强的效力,突出了它们在开发新型抗菌剂中的潜力 (Şahan et al., 2013).
缓蚀: 已经研究了 1H-吡唑-3-羧酸的衍生物作为缓蚀剂的应用。这些化合物在降低盐酸中钢的腐蚀速率方面显示出有效性,表明它们在工业应用中的效用 (Herrag et al., 2007).
作用机制
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
安全和危害
生化分析
Biochemical Properties
1-benzyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that 1-benzyl-1H-pyrazole-3-carboxylic acid can form hydrogen bonds with active sites of enzymes, thereby influencing their activity .
Cellular Effects
The effects of 1-benzyl-1H-pyrazole-3-carboxylic acid on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-benzyl-1H-pyrazole-3-carboxylic acid can modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
At the molecular level, 1-benzyl-1H-pyrazole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as an activator by enhancing enzyme activity. Furthermore, 1-benzyl-1H-pyrazole-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-benzyl-1H-pyrazole-3-carboxylic acid in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or extreme pH, may lead to degradation . Long-term studies have indicated that 1-benzyl-1H-pyrazole-3-carboxylic acid can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-benzyl-1H-pyrazole-3-carboxylic acid at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of this compound can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . Threshold effects have been identified, indicating that there is a specific dosage range within which 1-benzyl-1H-pyrazole-3-carboxylic acid is effective without causing harm.
Metabolic Pathways
1-benzyl-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . Additionally, 1-benzyl-1H-pyrazole-3-carboxylic acid may affect the levels of certain cofactors, such as NADH or ATP, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-benzyl-1H-pyrazole-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-benzyl-1H-pyrazole-3-carboxylic acid within specific tissues or organelles can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-benzyl-1H-pyrazole-3-carboxylic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-benzyl-1H-pyrazole-3-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression.
属性
IUPAC Name |
1-benzylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRLVUTBZKCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007306-14-0 | |
| Record name | 1-benzyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)


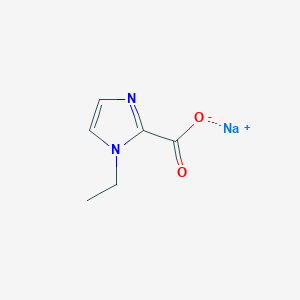
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)
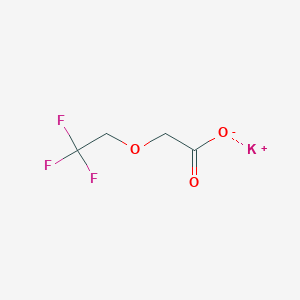
![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)
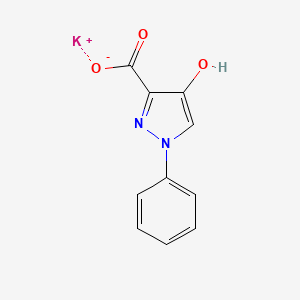
![Potassium 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B3373525.png)
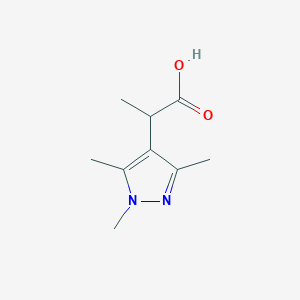
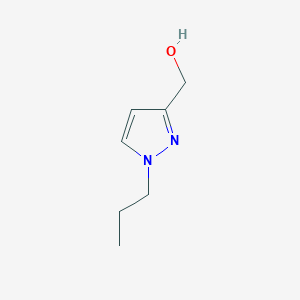
![2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3373550.png)
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)